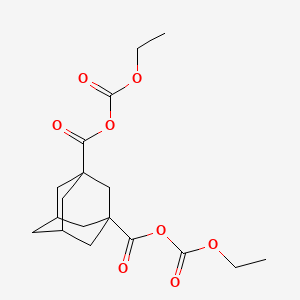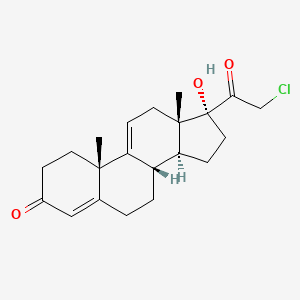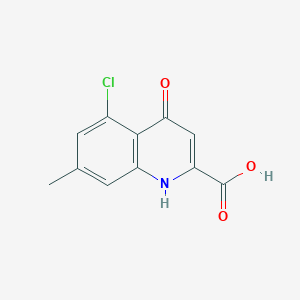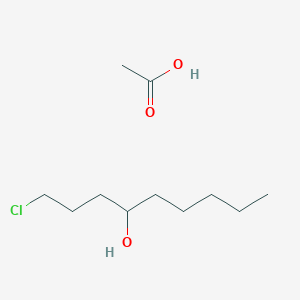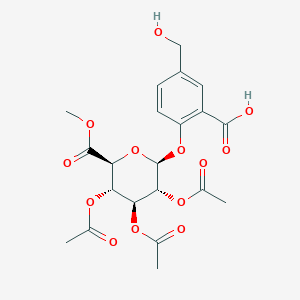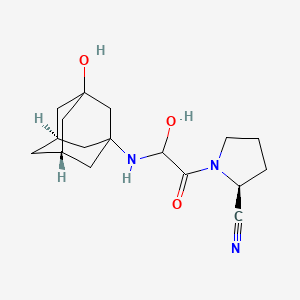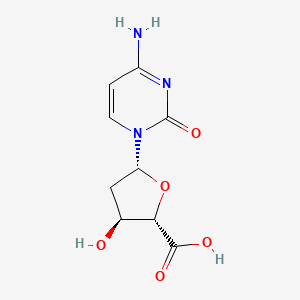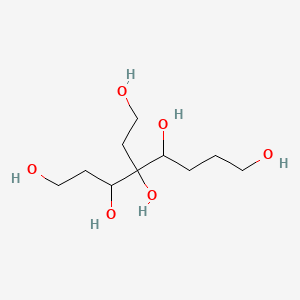
4-(Hydroxymethyl)octane-1,3,4,5,8-pentol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)octane-1,3,4,5,8-pentol is a chemical compound with the molecular formula C₁₀H₂₂O₆ and a molecular weight of 238.28 g/mol. It is a useful research chemical and is often employed as a building block in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)octane-1,3,4,5,8-pentol typically involves multi-step organic reactions. One common method includes the hydroxylation of octane derivatives under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis involves optimized reaction conditions and the use of catalysts to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)octane-1,3,4,5,8-pentol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
4-(Hydroxymethyl)octane-1,3,4,5,8-pentol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Employed in biochemical studies to understand metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)octane-1,3,4,5,8-pentol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. Detailed studies on its mechanism of action are ongoing and may reveal more specific pathways and targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Hydroxymethyl)octane-1,3,4,5,8-pentol include:
- 4-(2-Hydroxyethyl)octane-1,3,4,5,8-pentol
- Other hydroxylated octane derivatives
Uniqueness
What sets this compound apart is its specific arrangement of hydroxyl groups, which can confer unique chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H22O6 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
4-(2-hydroxyethyl)octane-1,3,4,5,8-pentol |
InChI |
InChI=1S/C10H22O6/c11-5-1-2-8(14)10(16,4-7-13)9(15)3-6-12/h8-9,11-16H,1-7H2 |
Clé InChI |
QECXMPZQURVQOZ-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(CCO)(C(CCO)O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
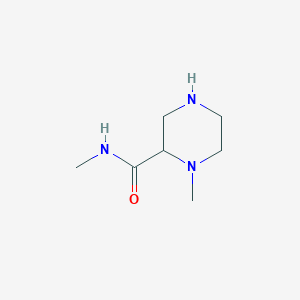
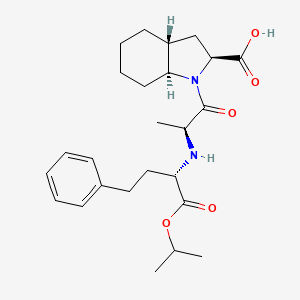
![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
![Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate](/img/structure/B13858493.png)
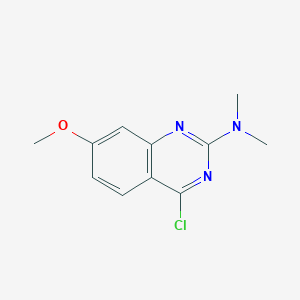
![N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide](/img/structure/B13858496.png)
